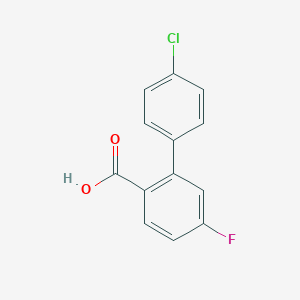
4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyanophenyl)-2-fluorobenzoic acid (4-CFA) is a synthetic organic compound belonging to the family of phenyl benzoic acids. It is a white crystalline solid with a molecular weight of 216.2 g/mol and a melting point of 149-150°C. 4-CFA has been widely used in the fields of organic synthesis, medicinal chemistry, and material science. It is a versatile reagent that can be used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% has been widely used in scientific research due to its versatile reactivity and availability. It has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% has been used to study the mechanism of action of various enzymes and to investigate the structure-activity relationship of biologically active compounds. It has also been used to study the mechanism of action of drugs and to investigate the pharmacological properties of drugs.
Wirkmechanismus
The mechanism of action of 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% is not completely understood. However, it is believed to act as a substrate for a variety of enzymes. It is also believed to interact with various receptors in the body, resulting in the activation of various biochemical pathways.
Biochemical and Physiological Effects
4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase (COX). In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is a versatile reagent that can be used in a variety of reactions.
However, there are some limitations to the use of 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. The reaction conditions must be carefully controlled in order to obtain the desired product. In addition, the reaction can be slow and the yields can be low.
Zukünftige Richtungen
The use of 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% in scientific research is expected to continue to expand in the coming years. There are several potential future directions for research, including the development of new synthetic methods for the synthesis of 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% and its derivatives, the investigation of its mechanism of action, and the development of new drugs and agrochemicals based on 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95%. In addition, further research into the biochemical and physiological effects of 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% is needed in order to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(3-Cyanophenyl)-2-fluorobenzoic acid, 95% can be accomplished by several different methods. The most commonly used method is the Friedel-Crafts acylation of 3-cyanophenol with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as the catalyst. The reaction is carried out at a temperature of 120-130°C for 1-2 hours. Other methods, such as the reaction of 3-cyanophenol with 2-fluorobenzaldehyde in the presence of an acid catalyst, can also be used.
Eigenschaften
IUPAC Name |
4-(3-cyanophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRZWVHRXPIULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681138 |
Source


|
| Record name | 3'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-2-fluorobenzoic acid | |
CAS RN |
1179704-39-2 |
Source


|
| Record name | 3'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














